2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Organic Chemistry - Cyanoacetylation of Amines
Summary of the Application
The compound is used in the cyanoacetylation of amines, which is a process used to prepare N-cyanoacetamides . These N-cyanoacetamides are important precursors for heterocyclic synthesis and are used extensively to form a variety of heterocyclic compounds .
Methods of Application
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Results or Outcomes
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Polymer Chemistry - Chain Transfer Agent
Summary of the Application
The compound is used as a chain transfer agent (CTA), also referred to as a RAFT Agent, that can control chain growth in free radical polymerization, producing polymers with well-defined molecular weights, and low polydispersities .
Methods of Application
The compound is added to the polymerization reaction where it can control the chain growth by transferring its chain to the growing polymer .
Results or Outcomes
The use of this compound as a chain transfer agent results in the production of polymers with well-defined molecular weights and low polydispersities .
Synthesis of 2-Oxopyridine Derivatives
Summary of the Application
The compound is used in the synthesis of 2-oxopyridine derivatives . These derivatives are important in the field of medicinal chemistry due to their biological activities .
Methods of Application
The synthesis involves the treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents . This reaction takes place via a 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Results or Outcomes
The reaction results in the formation of the respective 2-oxopyridine derivatives .
Synthesis of Biologically Active Compounds
Summary of the Application
The compound is used in the synthesis of biologically active compounds . These compounds have potential applications in the development of chemotherapeutic agents .
Methods of Application
The synthesis involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions are used to yield cyanoacetamide derivatives .
Results or Outcomes
The resulting cyanoacetamide derivatives have diverse biological activities and have drawn the attention of biochemists in the last decade .
Synthesis of Phenoxy Thiazoles
Summary of the Application
The compound is used in the synthesis of phenoxy thiazoles . These compounds are important in the field of medicinal chemistry due to their biological activities .
Results or Outcomes
The resulting phenoxy thiazoles have shown cytotoxic and anti-proliferative activity against multiple cancer cells .
Preparation of N-Cyanoacetamides
Summary of the Application
The compound is used in the preparation of N-cyanoacetamides . These compounds are important precursors for heterocyclic synthesis .
Methods of Application
The preparation of N-cyanoacetamides involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Different reaction conditions are used to yield cyanoacetamide derivatives .
Results or Outcomes
The resulting N-cyanoacetamides can take part in a variety of condensation and substitution reactions . They have diverse biological activities and have drawn the attention of biochemists in the last decade .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRIQLWMBHSRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365843 |
Source
|
Record name | 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
CAS RN |
124476-88-6 |
Source
|
Record name | 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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